molecular formula C13H14N6OS2 B2843949 N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide CAS No. 1234953-81-1

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Cat. No. B2843949
CAS RN: 1234953-81-1
M. Wt: 334.42
InChI Key: AMGRKJXZJUBNKM-UHFFFAOYSA-N
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Description

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C13H14N6OS2 and its molecular weight is 334.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

Heterocyclic compounds, including thiazoles, triazoles, and pyrimidines, are of significant interest due to their diverse biological activities. For instance, compounds containing the 1,2,4-triazole moiety have been investigated for their antimicrobial, antilipase, and antiurease activities, with some demonstrating moderate to good effectiveness against various microorganisms (Başoğlu et al., 2013). This suggests potential applications of the specified compound in developing new antimicrobial agents or studying enzyme inhibition mechanisms.

Anticancer and Anti-inflammatory Applications

The synthesis and evaluation of novel heterocyclic compounds incorporating thiazole moieties have been directed towards exploring their potential as anticancer and anti-inflammatory agents. For example, compounds derived from modifications of thiazole and pyrazole structures have been assessed for their efficacy against cancer cell lines and inflammation, with some showing promising results (Abu‐Hashem et al., 2020). This highlights the possible research interest in investigating the specified compound for similar therapeutic applications.

Enzyme Inhibition for Tuberculosis Treatment

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, demonstrating activity in inhibiting the bacterial DNA gyrase, an essential enzyme for bacterial replication (Jeankumar et al., 2013). The research on the specified compound could extend to studying its potential as a novel inhibitor against similar targets, contributing to tuberculosis research and treatment strategies.

Insecticidal Applications

The synthesis of innovative heterocycles incorporating thiadiazole moieties has been investigated for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This opens avenues for researching the specified compound's potential in agricultural sciences, particularly in developing new, more effective insecticides.

properties

IUPAC Name

N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6OS2/c1-18-9-15-17-13(18)21-7-4-14-11(20)10-8-22-12(16-10)19-5-2-3-6-19/h2-3,5-6,8-9H,4,7H2,1H3,(H,14,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGRKJXZJUBNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCNC(=O)C2=CSC(=N2)N3C=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

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